Ampicillin trihydrate
Overview
Description
Ampicillin trihydrate is a semisynthetic penicillin derived from the basic penicillin nucleus, 6-aminopenicillanic acid . It is used to treat or prevent infections that are proven or strongly suspected to be caused by bacteria . The molecular formula is C16H19N3O4S·3H2O and the molecular weight is 403.5 .
Synthesis Analysis
This compound is a semi-synthetic amino-penicillin derived from the elementary penicillin nucleus, 6-aminopenicillanic acid . The synthesis of potential impurities of this compound has been reported .
Molecular Structure Analysis
Quantum chemical calculations of molecular geometries (bond lengths and bond angles) and bonding features of the monomer and dimer of this compound in the ground state have been carried out . The optimized geometry and wavenumber of the vibrational bands of the molecule have been calculated by ab initio density functional theory (DFT) using Becke’s three-parameter hybrid functional (B3LYP) with a 6-311++G (d,p) basis set .
Chemical Reactions Analysis
The degradation reaction of ampicillin with hydroxyl radical has been investigated by the density functional theory (DFT) method . All the calculations were performed with B3LYP functional at 6-31G (d,p) basis set .
Physical And Chemical Properties Analysis
This compound is slightly soluble in water (10 mg/mL) and freely soluble in 1 N HCl (50 mg/mL) .
Scientific Research Applications
Molecular and Spectral Analysis
Ampicillin trihydrate, a semi-synthetic amino-penicillin, is extensively studied for its molecular and spectral properties. Its molecular geometries, bonding features, and vibrational wavenumbers have been examined through quantum chemical calculations and density functional theory (DFT). Such studies are crucial for understanding the biological and industrial importance of this compound (Khan et al., 2015).
Pharmaceutical Hydrates Study
The dehydration process of this compound has been investigated using conventional differential scanning calorimetry (DSC) and pressure differential scanning calorimetry (PDSC). These studies provide insights into the solid state of pharmaceutical hydrates like this compound, crucial for its formulation and stability (Han et al., 1998).
Spectrophotometric Determination
This compound can be determined spectrophotometrically using various reagents. This method is significant for its precise and accurate measurement in pharmaceutical formulations, ensuring quality control and dosage accuracy (Al-Ghabsha et al., 1987).
Comparative Bioavailability Studies
Studies comparing the bioavailability of ampicillin anhydrate and trihydrate have been conducted. These investigations are essential for understanding the differences in the pharmacokinetics and biological utilization of various forms of ampicillin (Ali & Farouk, 1981).
Vibrational Spectra Analysis
The hydration of this compound has been analyzed using terahertz and low-frequency Raman vibrational spectroscopies. This research aids in understanding the large-amplitude motions of the co-crystalized waters in these pharmaceuticals (Davis & Korter, 2021).
Solubility and Dissolution Behavior
The solubility and relative rates of dissolution of anhydrous and trihydrate forms of ampicillin have been compared, highlighting the differences in their physical-chemical properties. Such studies are fundamental for the development of effective drug formulations (Poole & Bahal, 1968).
Crystal Structure Analysis
The crystal structure of this compound has been determined from synchrotron X-ray powder diffraction data. Understanding the crystal structure is crucial for the development of effective pharmaceutical formulations and improving drug delivery systems (Burley et al., 2006)
Mechanism of Action
Target of Action
Ampicillin trihydrate, also known as Aminobenzylpenicillin trihydrate, primarily targets penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins are essential for the synthesis of the bacterial cell wall, making them a crucial target for antibiotics like Ampicillin .
Mode of Action
Ampicillin inhibits the third and last stage of bacterial cell wall synthesis by binding to specific PBPs . This binding disrupts the cross-linking of peptidoglycan chains, which are necessary for bacterial cell wall strength and rigidity . The disruption in cell wall synthesis leads to cell lysis and death .
Biochemical Pathways
The action of Ampicillin on PBPs affects the biochemical pathway of bacterial cell wall synthesis. The inhibition of PBPs prevents the proper formation of peptidoglycan cross-links, leading to a weak cell wall that cannot withstand the internal osmotic pressure of the bacterium . This results in cell lysis and the eventual death of the bacterium .
Pharmacokinetics
This compound exhibits pharmacokinetic properties similar to most other penicillin drugs . It is predominantly found in ionized form in plasma . After absorption from the site of administration, Ampicillin is widely distributed in extracellular body fluids . The trihydrate salt is less water-soluble than the sodium salt, and aqueous suspensions of the trihydrate salt can be administered intramuscularly or subcutaneously .
Result of Action
The primary result of Ampicillin’s action is the lysis and death of bacterial cells due to the disruption of cell wall synthesis . This makes Ampicillin effective against a variety of infections caused by gram-positive and gram-negative bacteria, as well as some anaerobes .
Action Environment
The action of Ampicillin can be influenced by various environmental factors. For instance, the pH level can affect the ionization and, therefore, the absorption of the drug . Additionally, the presence of food in the stomach can impact the absorption of orally administered Ampicillin . The efficacy of Ampicillin can also be affected by the presence of beta-lactamase-producing bacteria, which can inactivate Ampicillin .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;trihydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S.3H2O/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8;;;/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23);3*1H2/t9-,10-,11+,14-;;;/m1.../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDALBZNGVATNY-CWLIKTDRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C.O.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)O)C.O.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S.3H2O, C16H25N3O7S | |
Record name | AMPICILLIN TRIHYDRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19817 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
69-53-4 (Parent) | |
Record name | Ampicillin trihydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007177482 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9020083 | |
Record name | Ampicillin trihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9020083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ampicillin trihydrate is an odorless white microcrystalline powder with a bitter taste. A 0.25% solution in water has a pH of 3.5 to 5.5. (NTP, 1992) | |
Record name | AMPICILLIN TRIHYDRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19817 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
1 to 10 mg/mL at 70 °F (NTP, 1992) | |
Record name | AMPICILLIN TRIHYDRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19817 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS RN |
7177-48-2 | |
Record name | AMPICILLIN TRIHYDRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19817 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Ampicillin trihydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007177482 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ampicillin trihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9020083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMPICILLIN TRIHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HXQ6A1N7R6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
388 to 392 °F (decomposes) (NTP, 1992) | |
Record name | AMPICILLIN TRIHYDRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19817 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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